Cyclo(-glu-glu)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclo(-glu-glu) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide, glutamyl-glutamic acid, is first synthesized through standard peptide coupling reactions. This linear dipeptide is then cyclized under acidic or basic conditions to form the cyclic dipeptide, cyclo(-glu-glu).

Industrial Production Methods: In an industrial setting, the production of cyclo(-glu-glu) typically involves large-scale peptide synthesis techniques. Automated peptide synthesizers can be used to produce the linear dipeptide, which is then cyclized in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclo(-glu-glu) undergoes various chemical reactions, including:

Oxidation: Cyclo(-glu-glu) can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the cyclic structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different substituents onto the cyclic structure, enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Cyclo(-glu-glu) has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide cyclization and stability.

Biology: Cyclo(-glu-glu) exhibits biological activity, making it a subject of interest in studies related to enzyme inhibition and receptor binding.

Medicine: Due to its stability and bioactivity, cyclo(-glu-glu) is explored for potential therapeutic applications, including drug delivery and as a scaffold for designing new drugs.

Industry: In the industrial sector, cyclo(-glu-glu) is used in the synthesis of more complex cyclic peptides and as a building block for various chemical products.

Wirkmechanismus

The mechanism by which cyclo(-glu-glu) exerts its effects involves its interaction with specific molecular targets. The cyclic structure of cyclo(-glu-glu) allows it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.

Vergleich Mit ähnlichen Verbindungen

- Cyclo(-gly-gly)

- Cyclo(-ala-ala)

- Cyclo(-phe-phe)

These compounds, while structurally similar, differ in their amino acid composition and, consequently, their properties and applications.

Biologische Aktivität

Cyclo(-Glu-Glu), a cyclic dipeptide also known as diketopiperazine (DKP), has garnered attention for its diverse biological activities and applications in various fields, including food science and medicinal chemistry. This article explores the biological activity of Cyclo(-Glu-Glu), focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

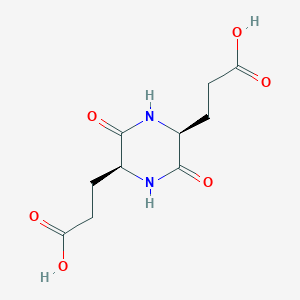

Cyclo(-Glu-Glu) is formed by the cyclization of two glutamic acid residues. Its structure can be represented as follows:

This cyclic structure contributes to its stability and biological activity, making it a valuable compound in research and industry.

Biological Activities

1. Taste Modulation:

Cyclo(-Glu-Glu) has been identified as a taste-modulating compound. Research indicates that diketopiperazines can influence flavor perception, enhancing or suppressing certain taste qualities in food products. This property is particularly useful in the food industry for developing flavor enhancers and reducing the need for artificial additives .

2. Antimicrobial Properties:

Studies have shown that cyclic dipeptides, including Cyclo(-Glu-Glu), exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing natural preservatives or therapeutic agents against infections .

3. Neuroprotective Effects:

Emerging research suggests that Cyclo(-Glu-Glu) may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. Case studies have indicated its potential in reducing oxidative stress and inflammation in neuronal cells .

The mechanisms underlying the biological activities of Cyclo(-Glu-Glu) are multifaceted:

- Cell Signaling Modulation: Cyclo(-Glu-Glu) may interact with various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Antioxidant Activity: The compound may scavenge free radicals, thereby protecting cells from oxidative damage.

- Membrane Interaction: Cyclo(-Glu-Glu) can alter membrane fluidity and permeability, affecting cellular transport mechanisms.

Table 1: Summary of Biological Activities of Cyclo(-Glu-Glu)

| Activity | Mechanism | Reference |

|---|---|---|

| Taste Modulation | Alters flavor perception | |

| Antimicrobial | Inhibits pathogen growth | |

| Neuroprotective | Reduces oxidative stress |

Case Study: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with Cyclo(-Glu-Glu) resulted in a significant reduction in markers of oxidative stress compared to untreated controls. The cells exhibited improved viability and reduced apoptosis rates after exposure to neurotoxic agents.

- Experimental Setup: Neuronal cells were treated with varying concentrations of Cyclo(-Glu-Glu) for 24 hours.

- Results: A dose-dependent increase in cell viability was observed, alongside a decrease in reactive oxygen species (ROS) levels.

Applications

1. Food Industry:

Cyclo(-Glu-Glu) is utilized as a natural flavor enhancer due to its taste-modulating properties. Its incorporation into food products can improve sensory attributes without synthetic additives.

2. Pharmaceutical Development:

The compound's antimicrobial and neuroprotective properties position it as a candidate for drug development aimed at treating infections and neurodegenerative disorders.

3. Research Tool:

As a chiral synthon, Cyclo(-Glu-Glu) plays a crucial role in asymmetric synthesis, aiding researchers in developing complex organic molecules .

Eigenschaften

IUPAC Name |

3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKGUDRHBPJAQ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428619 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-00-2 | |

| Record name | AC1OLRH5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the metabolic implications of cyclo(Glu-Glu) in colorectal cancer tissue?

A: Research indicates that cyclo(Glu-Glu) is one of the few metabolites found at significantly higher levels in colorectal cancer (CRC) tissue compared to adjacent normal tissue. [] This suggests a potential role for cyclo(Glu-Glu) in CRC tumorigenesis, though further research is needed to understand its specific involvement in metabolic pathways altered in CRC. [] You can find more details in this research article: .

Q2: How does the chirality of cyclo(Glu-Glu) derivatives impact their ability to form hydrogels?

A: Interestingly, while both the L and D enantiomers of OFm monosubstituted cyclo(Glu-Glu) can individually form gels in various solvents, including water, their racemic mixture exhibits unique properties. [] The racemate forms thixotropic hydrogels with significantly faster recovery times compared to the individual enantiomers. [] This phenomenon is attributed to the random organization of D and L enantiomers within the gel's structure, creating "pseudoracemate" noncrystalline self-assemblies. [] This highlights the significant influence of chirality on the self-assembly and properties of cyclo(Glu-Glu) derivatives. For more insights on this, refer to the study:

Q3: Can cyclo(Glu-Glu) and related dipeptides interact with metal ions, and how does this relate to their conformation?

A: Research has explored the interaction of cyclo(Glu-Glu) and related dipeptides with metal ions. [] While cyclo(Glu-Glu) itself did not show intramolecular interaction of its carboxyl groups, even in the presence of metal ions, other dipeptides like cyclo[Glu(OMe)-Pro]2 and cyclo(Glu-Pro)2 did form complexes with Ca2+ and Ba2+. [] Interestingly, the conformation of these cyclic peptides, particularly the orientation of the carboxyl side chains, seems to play a role in their ability to interact with metal ions. [] This study sheds light on the complex relationship between peptide structure and metal ion binding:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.